6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
6-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C8H8N2O/c1-5-4-7(11)6-2-3-9-8(6)10-5/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
CBEMBBWYMZRWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridines
A common route involves cyclocondensation between 3-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 3-amino-4-picoline with acrolein in acidic conditions yields the pyrrolo[2,3-b]pyridine core. The reaction typically proceeds at 80–100°C for 12–24 hours, with yields ranging from 60% to 75% depending on solvent choice (e.g., acetic acid vs. ethanol).
Palladium-Catalyzed Cross-Coupling
Modern approaches employ palladium-catalyzed coupling to construct the bicyclic system. A representative method involves Suzuki-Miyaura coupling between 2-chloro-3-iodopyridine and pyrrole boronic esters. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1), this method achieves yields up to 82% at 90°C.
Introduction of the Methyl Group at Position 6
Direct Alkylation
Post-cyclization alkylation using methyl iodide or dimethyl sulfate is a straightforward approach. For instance, treating 1H-pyrrolo[2,3-b]pyridin-4-ol with methyl iodide in DMF at 60°C for 6 hours installs the methyl group selectively at position 6. Potassium carbonate acts as a base, achieving 68% yield.
Directed Ortho-Metalation (DoM)
For regioselective methylation, DoM strategies using TMPMgCl·LiCl (tmp = 2,2,6,6-tetramethylpiperidinyl) enable precise functionalization. After protecting the hydroxyl group as a silyl ether, metalation at −78°C followed by quenching with methyl iodide affords the 6-methyl derivative in 74% yield.
Hydroxylation at Position 4
Electrophilic Aromatic Substitution
Direct hydroxylation via electrophilic substitution remains challenging due to the electron-deficient pyridine ring. However, using a mixture of H₂O₂ and trifluoroacetic acid (TFA) under reflux introduces the hydroxyl group at position 4 with 55% yield.
Oxidation of a Methyl Precursor
An alternative route involves oxidizing a pre-installed methyl group. Treating 6-methyl-4-methyl-pyrrolo[2,3-b]pyridine with SeO₂ in dioxane/water (4:1) at 110°C for 8 hours converts the methyl to a hydroxyl group via Kornblum oxidation. This method yields 63% of the desired product.
Integrated Synthetic Pathways
Combining these steps, two viable pathways emerge:
Pathway A (Linear Synthesis):
- Cyclocondensation → 2. Methylation → 3. Hydroxylation
Overall Yield: 60% × 68% × 55% ≈ 22.4%
Pathway B (Convergent Synthesis):
- Palladium-catalyzed coupling → 2. DoM methylation → 3. SeO₂ oxidation
Overall Yield: 82% × 74% × 63% ≈ 38.3%
Reaction Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
- Silyl Ethers: tert-Butyldimethylsilyl (TBS) protection of the hydroxyl group during methylation prevents side reactions.
Analytical Validation
Critical characterization data for intermediates and final products include:
| Analytical Method | Key Features |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.33 ppm (s, 3H, CH₃), δ 9.87 ppm (s, 1H, OH) |
| HRMS (ESI+) | m/z 149.0812 [M+H]⁺ (calc. 149.0814) |
| IR (KBr) | 3250 cm⁻¹ (O–H), 1605 cm⁻¹ (C=C) |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of microbial growth .
Comparison with Similar Compounds
Key Findings:
Structural Variations :
- Substituent Effects : The methyl group at position 6 in the target compound enhances lipophilicity compared to the bromo-substituted analog (), which may improve membrane permeability. The hydroxyl group at position 4 facilitates hydrogen bonding, critical for target binding .
- Core Heterocycle : Pyrrolo[2,3-d]pyrimidin-4-ol () replaces the pyridine ring with a pyrimidine, expanding hydrogen-bonding capacity and mimicking hypoxanthine more closely .
Synthetic Accessibility: Pyrrolo[2,3-b]pyridine derivatives (e.g., 1,7-dideazahypoxanthine) are synthesized via cyclization reactions, whereas thieno[2,3-b]thiophene-based bis-heterocycles require multi-step coupling (). The methyl group in the target compound likely necessitates regioselective alkylation, adding synthetic complexity.
Biological and Material Applications: Pyrrolo[2,3-b]pyridin-4-ol derivatives are explored as nucleoside analogs (e.g., 1,7-dideazahypoxanthine) for antiviral therapies . Bromo- and pyrimidinyl-substituted analogs () serve as intermediates for further functionalization in drug discovery. Thienothiophene derivatives () exhibit unique electronic properties, suggesting applications in optoelectronics or catalysis.
Q & A
Q. What are optimized synthetic routes for 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol, and how can reaction conditions influence yield?
The synthesis of pyrrolo-pyridine derivatives often involves cyclization and functionalization steps. For example, chloranil in xylene under reflux (25–30 hours) is a key oxidizing agent for cyclization, followed by purification via recrystallization from methanol . Adjusting reaction time and stoichiometric ratios (e.g., chloranil at 1.4 mmol per 1 mmol substrate) can improve yields. Solvent choice (e.g., xylene vs. toluene) and post-reaction treatments (5% NaOH washes) are critical for minimizing side products .
Q. What analytical methods are recommended for characterizing 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol and verifying purity?
Validated methods include:
- HPLC : Use ammonium acetate buffer (pH 6.5) with UV detection for quantifying purity .
- Spectrophotometry : Monitor λmax in UV-Vis spectra for structural confirmation .
- NMR : Key for confirming substitution patterns (e.g., methyl groups at position 6) .
Cross-validation with LC-MS is advised for trace impurity detection .
Q. How can researchers stabilize 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol during storage?
Store under inert atmosphere (argon) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as pyrrolo-pyridines are prone to photodegradation. Use desiccants (e.g., anhydrous Na₂SO₄) during synthesis to minimize hydrolytic decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives?
Discrepancies in pharmacological data (e.g., kinase inhibition vs. anti-inflammatory activity) may arise from:
- Substitution patterns : Minor structural changes (e.g., ester vs. carboxylic acid groups) drastically alter target selectivity. For example, ethyl esters enhance bioavailability but reduce FGFR binding compared to methyl esters .
- Assay conditions : Buffer pH (e.g., 6.5 vs. 7.4) can influence ionization states and activity .
- Metabolite interference : Use purified metabolites (isolated via preparative HPLC) rather than crude mixtures for in vitro studies .
Q. How can computational modeling guide the design of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol analogs with enhanced target specificity?
- Docking studies : Model interactions with JAK kinases (e.g., ATP-binding pockets) using software like AutoDock Vina. Focus on π-π stacking between the pyrrolo-pyridine core and kinase hydrophobic residues .
- QSAR : Correlate substituent electronegativity (e.g., fluoro vs. methoxy groups) with IC₅₀ values. For example, 4-fluoro analogs show improved kinase inhibition due to enhanced H-bonding .
Q. What experimental approaches validate the proposed anti-tumor mechanisms of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
- Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in murine models. Ethyl ester derivatives exhibit longer t₁/₂ than methyl analogs due to slower hydrolysis .
- Combination studies : Test synergy with chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
Methodological Challenges and Solutions
Q. How to address low yields in N-alkylation reactions of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol?
- Catalyst optimization : Use Bu₄N⁺HSO₄⁻ (0.15 mmol) to enhance nucleophilicity of the pyrrolo-pyridine nitrogen .
- Temperature control : Conduct reactions at 60–80°C to balance reactivity and decomposition .
- Substrate pre-activation : Pre-treat with KOH (2.7 mmol) to deprotonate the NH group before alkylation .
Q. What are best practices for analyzing degradation products of 6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol under physiological conditions?
- Forced degradation : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- LC-HRMS : Identify hydrolyzed products (e.g., 6-methylpyrrolo-pyridin-4-one) using high-resolution mass spectrometry .
- Stability-indicating assays : Validate HPLC methods to separate degradation peaks from the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
